molecular formula C19H16N4OS B11199802 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B11199802
M. Wt: 348.4 g/mol
InChI Key: IREGGWXWSRGLAZ-UHFFFAOYSA-N
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Description

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoindole core, which is a fused heterocyclic system, and a phenylacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide typically involves the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the synthesis of the pyrimidoindole core.

    Introduction of the Sulfanyl Group:

    Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide moiety to the sulfanyl-substituted pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted pyrimidoindoles

Mechanism of Action

The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anti-tumor effects . The exact molecular targets and pathways may vary depending on the specific biological context and experimental conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide is unique due to its specific combination of a pyrimidoindole core, a sulfanyl group, and a phenylacetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H16N4OS/c1-12-7-8-15-14(9-12)17-18(23-15)19(21-11-20-17)25-10-16(24)22-13-5-3-2-4-6-13/h2-9,11,23H,10H2,1H3,(H,22,24)

InChI Key

IREGGWXWSRGLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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